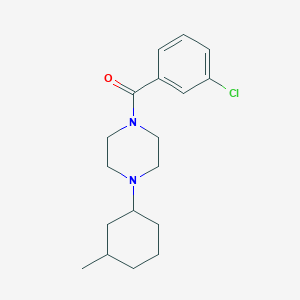
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPA is a white crystalline powder that is soluble in water and has a molecular weight of 308.4 g/mol. In
Wirkmechanismus
The exact mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind to the sigma-1 receptor and modulate its activity, which may lead to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide are still being studied, but it has been shown to have a wide range of potential effects. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of the sigma-1 receptor, which may lead to changes in calcium signaling, protein folding, and lipid metabolism. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has also been shown to have potential neuroprotective effects, making it a potentially useful tool for studying neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide in scientific research is its specificity for the sigma-1 receptor. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind selectively to the sigma-1 receptor, making it a potentially useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. One potential direction is the further study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Another potential direction is the development of novel sigma-1 receptor modulators based on the structure of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide and its potential effects on various physiological processes.
Conclusion:
In conclusion, 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for the sigma-1 receptor makes it a potentially useful tool for studying the role of this receptor in various physiological processes. The synthesis method of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is relatively straightforward, and its potential applications in scientific research are numerous. Further studies are needed to fully understand the mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide and its potential effects on various physiological processes.
Synthesemethoden
The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide involves the reaction of 4-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of physiological processes, including pain perception, addiction, and neuroprotection. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind to the sigma-1 receptor and modulate its activity, making it a potentially useful tool for studying the role of the sigma-1 receptor in various physiological processes.
Eigenschaften
Produktname |
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide |
|---|---|
Molekularformel |
C16H25N3O |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
YWBDETADHUIETM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
